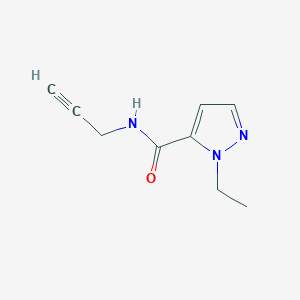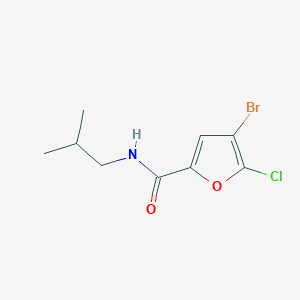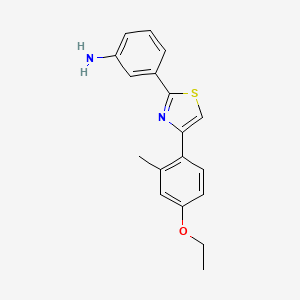
3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a nitro group at the 4-position and two methoxy groups at the 3 and 5 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole typically involves the reaction of 3,5-dimethoxyphenylhydrazine with a nitro-substituted ketone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products
Reduction: 3-(3,5-Dimethoxyphenyl)-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activities.
Industry
In the material science industry, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethoxyphenyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
3-(3,5-Dimethoxyphenyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-pyrazole: Lacks the methoxy groups, resulting in different electronic properties.
Uniqueness
3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11N3O4 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
5-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C11H11N3O4/c1-17-8-3-7(4-9(5-8)18-2)11-10(14(15)16)6-12-13-11/h3-6H,1-2H3,(H,12,13) |
InChI Key |
WTWAIBWVBGCHRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C=NN2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


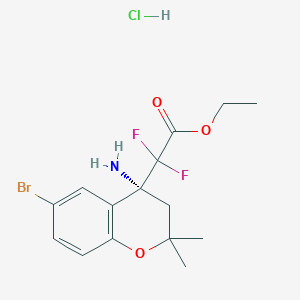
![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)

![[2,2'-Bipiperidin]-6-one](/img/structure/B11796438.png)
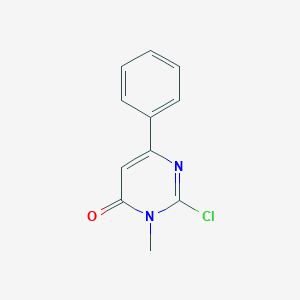

![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796466.png)
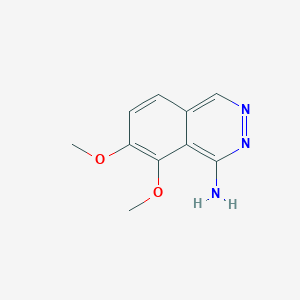
![3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11796476.png)
![2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B11796482.png)
